(R)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of interest in various fields of chemistry and biology It features a boron atom attached to a phenyl ring, which is further connected to a propanoic acid moiety with a tert-butoxycarbonyl-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common approach starts with the preparation of the boronophenyl intermediate, which can be achieved through a Suzuki coupling reaction. This reaction involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base.
The next step involves the introduction of the propanoic acid moiety. This can be done through a series of reactions, including esterification, reduction, and hydrolysis. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis, which can be done using Boc anhydride in the presence of a base.
Industrial Production Methods
Industrial production of ®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of ®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its application. In BNCT, the boron atom is targeted to cancer cells, where it captures neutrons and undergoes nuclear reactions that destroy the cancer cells. The tert-butoxycarbonyl group protects the amino group during synthesis and can be removed under acidic conditions to reveal the active amine.
Comparison with Similar Compounds
Similar Compounds
®-3-(4-Boronophenyl)-2-amino propanoic acid: Lacks the tert-butoxycarbonyl protection.
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Has an additional carbon in the backbone.
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid: Has one less carbon in the backbone.
Uniqueness
®-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a boronophenyl group and a tert-butoxycarbonyl-protected amino group, making it versatile for various synthetic and medicinal applications.
Properties
Molecular Formula |
C14H20BNO6 |
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Molecular Weight |
309.12 g/mol |
IUPAC Name |
(2R)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
InChI Key |
SGRRXMOSJYUMBY-LLVKDONJSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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